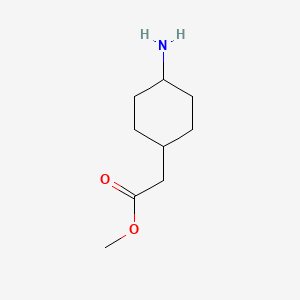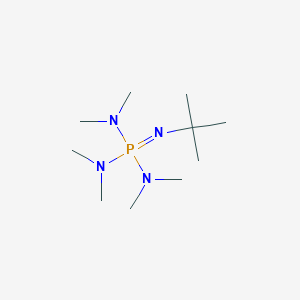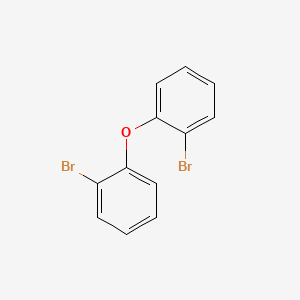
2,2'-二溴联苯醚
描述
2,2’-Dibromodiphenyl ether is a toxic and environmental pollutant . It is a type of flame retardant . The molecular formula of 2,2’-Dibromodiphenyl ether is C12H8Br2O .
Synthesis Analysis
The synthesis of 2,2’-Dibromodiphenyl ether involves the use of bacteria like Cupriavidus sp. WS and Sphingomonas sp. PH-07 . These bacteria can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . The degradation process involves the sequential action of BphA, BphB, and BphC .Molecular Structure Analysis
The molecular structure of 2,2’-Dibromodiphenyl ether consists of two benzene rings linked by an ether bond, with bromine substituents .Chemical Reactions Analysis
The most common reaction of ethers like 2,2’-Dibromodiphenyl ether is the cleavage of the C-O bond by strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
2,2’-Dibromodiphenyl ether has a molecular weight of 328 . It has a boiling point of 134-136 °C (at 0.5 Torr pressure) and a density of 1.704±0.06 g/cm3 .科学研究应用
Environmental Science: Degradation and Remediation
2,2’-Dibromodiphenyl ether is studied for its environmental persistence and potential for bioaccumulation. Research has focused on its degradation using various methods, such as microbial degradation . For instance, studies have shown that certain fungi, like Phanerochaete chrysosporium, can effectively degrade polybrominated diphenyl ethers (PBDEs) in the presence of heavy metals like Cd^2+ . This has significant implications for bioremediation strategies in contaminated environments.
Toxicology: Impact on Health
In toxicological research, 2,2’-Dibromodiphenyl ether is examined for its effects on human health. Single-cell RNA sequencing has been used to characterize the testicular toxicity induced by this compound, providing insights into the molecular mechanisms of reproductive toxicity . Understanding its toxicological profile is crucial for assessing risks and establishing safety guidelines.
Analytical Chemistry: Quantification in Environmental Matrices
Analytical chemists develop and optimize methods to quantify 2,2’-Dibromodiphenyl ether in environmental samples. Techniques like gas chromatography coupled with mass spectrometry are refined to detect and measure PBDEs in various matrices, including sediments and biological tissues . These methods are vital for monitoring environmental contamination and for the certification of standard reference materials.
Polymer Industry: Flame Retardants
2,2’-Dibromodiphenyl ether is used as a flame retardant in polymers. Research in the polymer industry explores its effectiveness in reducing flammability in consumer products and evaluates potential alternatives with lower environmental impacts . The compound’s role in the industry is reassessed in light of environmental and health concerns.
Water Treatment: Removal from Contaminated Water
Studies have investigated the use of 2,2’-Dibromodiphenyl ether in water treatment processes. Research includes examining the biodegradation of PBDEs in water treatment facilities and the development of methods to remove these compounds from wastewater . This research is essential for ensuring the safety of drinking water and aquatic ecosystems.
Flame Retardants: Environmental and Regulatory Impact
Research on 2,2’-Dibromodiphenyl ether as a flame retardant also includes its environmental fate and regulatory impact. Studies assess the persistence of PBDEs in the environment and their potential to disrupt ecosystems . This research informs regulatory decisions and the development of guidelines for the use of flame retardants.
作用机制
Target of Action
2,2’-Dibromodiphenyl ether, also known as 2,2’-DBDE, is a brominated flame retardant . Its primary targets are organic materials that are prone to combustion, such as plastics and textiles . By incorporating into these materials, 2,2’-DBDE reduces their flammability and increases resistance to fire .
Mode of Action
The mode of action of 2,2’-DBDE is primarily physical rather than biochemical. As a flame retardant, it is mixed with the material during manufacturing and remains physically bound within the material’s matrix . In the event of a fire, 2,2’-DBDE releases bromine atoms, which are effective in interrupting the combustion process .
Biochemical Pathways
The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It has a high molecular weight (328 g/mol) and is predicted to have a density of 1.704 g/cm³ . These properties suggest that if ingested or inhaled, 2,2’-DBDE may have low bioavailability due to its likely poor absorption and distribution.
Result of Action
The primary result of 2,2’-DBDE’s action is the reduction of flammability in materials, thereby increasing their resistance to fire . It’s important to note that 2,2’-dbde is a toxic and environmental pollutant . Its degradation products, if released into the environment, could potentially have harmful effects on wildlife and ecosystems .
Action Environment
The action of 2,2’-DBDE is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the degradation of similar compounds by Phanerochaete chrysosporium was found to be more tolerant in the presence of Cd²⁺ . Additionally, the effectiveness of 2,2’-DBDE as a flame retardant can be influenced by the specific conditions of a fire, such as temperature and oxygen availability .
安全和危害
属性
IUPAC Name |
1-bromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKYMHFNWGUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879850 | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromodiphenyl ether | |
CAS RN |
51452-87-0 | |
| Record name | 2,2'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




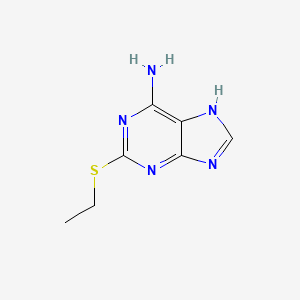
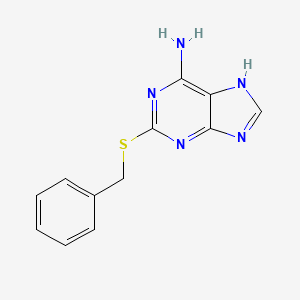
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)



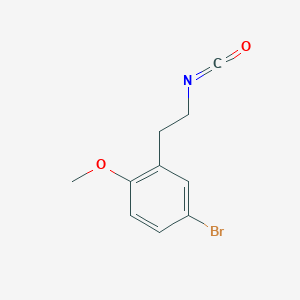
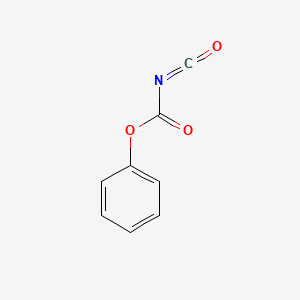

![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
